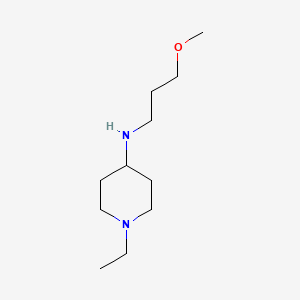

1-ethyl-N-(3-methoxypropyl)piperidin-4-amine

描述

属性

IUPAC Name |

1-ethyl-N-(3-methoxypropyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-3-13-8-5-11(6-9-13)12-7-4-10-14-2/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGHQOZIFNSTDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-ethyl-N-(3-methoxypropyl)piperidin-4-amine typically involves the reduction of nitrobenzene derivatives followed by nucleophilic substitution reactions . The specific synthetic route and reaction conditions can vary depending on the desired purity and scale of production. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .

化学反应分析

1-ethyl-N-(3-methoxypropyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted piperidine derivatives .

科学研究应用

1-ethyl-N-(3-methoxypropyl)piperidin-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.

Medicine: Although not intended for human use, it is studied for its potential pharmacological properties and as a precursor in drug development.

Industry: It is used in the development of new materials and chemical processes

作用机制

The mechanism of action of 1-ethyl-N-(3-methoxypropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Functional Comparisons

Pharmacokinetic Considerations

- Lipophilicity : The target compound’s logP (~1.5) is lower than RB-005 (logP ~6) but higher than 1-(3-methoxypropyl)piperidin-4-amine (logP ~0.9), balancing membrane permeability and solubility .

- Metabolism : Ethyl and methoxypropyl groups are less prone to oxidative metabolism compared to RB-005’s octylphenethyl chain, suggesting improved in vivo stability .

Research Findings and Implications

Epigenetic Modulation : Substituents at the piperidine N-position (e.g., ethyl vs. methyl) significantly influence dual epigenetic activity (G9a/DNMT1 inhibition). Ethyl groups may enhance steric hindrance, reducing off-target effects .

Enzyme Inhibition : While RB-005’s large hydrophobic substituent drives SphK1 selectivity, the target compound’s smaller groups may favor interactions with smaller binding pockets, such as those in neurotransmitter receptors .

Drug Design : The 3-methoxypropylamine moiety is a versatile scaffold for introducing hydrogen-bonding interactions, as seen in prucalopride .

生物活性

1-Ethyl-N-(3-methoxypropyl)piperidin-4-amine, also known as a derivative of piperidine, has gained attention in pharmacological research due to its potential therapeutic applications. This compound is particularly noted for its role as a synthetic intermediate in the production of prucalopride, a selective 5-HT4 receptor agonist used primarily for treating chronic constipation. Understanding its biological activity involves exploring its mechanism of action, pharmacokinetics, and potential therapeutic effects.

Chemical Structure and Properties

- Molecular Formula : C12H20N2O

- Molecular Weight : 208.30 g/mol

- CAS Number : 416870-21-8

The structure of this compound includes an ethyl group and a methoxypropyl substituent on the piperidine ring, contributing to its unique biological properties.

This compound functions primarily as a 5-HT4 receptor agonist . The activation of these receptors stimulates the release of neurotransmitters such as acetylcholine, enhancing gastrointestinal motility and secretion while reducing visceral sensitivity. This mechanism is crucial for alleviating conditions like chronic constipation.

Biochemical Pathways

The compound's action involves several biochemical pathways:

- Gastrointestinal Motility : Enhances peristalsis and intestinal contractions.

- Neurotransmitter Release : Increases the release of serotonin and acetylcholine.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is metabolized in the liver, with excretion occurring through feces and urine. Its half-life and bioavailability are critical for determining dosing regimens in therapeutic applications.

Biological Activity Data

Case Studies and Research Findings

Research has demonstrated the efficacy of prucalopride (the drug derived from this compound) in various clinical settings:

- Clinical Efficacy : A study involving patients with chronic constipation showed that prucalopride significantly improved bowel frequency compared to placebo, highlighting the importance of its active components, including this compound .

- Pharmacological Profile : In vitro studies have confirmed that prucalopride exhibits a high affinity for the 5-HT4 receptor, supporting the biological activity attributed to its precursor compound .

- Safety and Tolerability : Long-term studies indicate that prucalopride is well-tolerated by patients, with side effects being mild and transient .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-N-(3-methoxypropyl)piperidin-4-amine, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound can be synthesized via alkylation of piperidin-4-amine derivatives. For example, N-alkylation of 1-(3-methoxypropyl)piperidin-4-amine with ethyl halides under alkaline conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (e.g., DMSO) at 35–50°C for 24–48 hours . Optimization involves varying reaction time, temperature, and stoichiometry of reagents. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures >95% purity. Systematic Design of Experiments (DOE) can identify critical parameters for yield improvement .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store the compound at +4°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent degradation. Use desiccants to avoid moisture absorption. For handling, wear nitrile gloves, safety goggles, and lab coats. Conduct work in a fume hood with local exhaust ventilation to minimize inhalation risks .

Q. What safety protocols are essential when conducting experiments with this compound?

- Methodological Answer : Prioritize respiratory protection (e.g., NIOSH-approved P95 respirators) and skin/eye protection (chemical-resistant gloves, face shields). Implement spill containment measures (e.g., inert absorbents like vermiculite) and avoid drainage disposal. Pre-experiment risk assessments should reference Safety Data Sheets (SDS) and align with OSHA/ACGIH guidelines .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl and methoxypropyl groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., m/z 215 [M+H]⁺). Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-derived chemical shifts). Purity assessment via HPLC (≥98%) with UV detection at λmax ≈ 255 nm is critical .

Q. How can computational modeling assist in predicting the reactivity of this compound in novel synthetic applications?

- Methodological Answer : Apply quantum chemical calculations (e.g., Gaussian software) to model reaction pathways, transition states, and thermodynamic favorability. Use cheminformatics tools (e.g., RDKit) to predict substituent effects on reactivity. Integrate machine learning (ML) models trained on piperidine derivative datasets to optimize reaction conditions (e.g., solvent choice, catalyst loading) .

Q. What strategies exist for resolving contradictory data regarding the biological activity of piperidine derivatives like this compound?

- Methodological Answer : Cross-validate in vitro/in vivo results using orthogonal assays (e.g., receptor binding vs. functional cAMP assays). For conflicting SAR data, perform molecular docking studies to assess binding mode consistency across analogs. Control for batch-to-batch variability via stringent QC (e.g., chiral HPLC for enantiopurity) .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of analogs of this compound?

- Methodological Answer : Synthesize analogs with systematic substituent variations (e.g., methoxypropyl chain length, ethyl group replacement). Use high-throughput screening (HTS) to assess biological activity (e.g., receptor affinity, enzymatic inhibition). Multivariate analysis (e.g., PCA or PLS regression) correlates structural features with activity, guiding lead optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Replicate protocols from conflicting sources (e.g., alkylation time, solvent purity). Characterize intermediates (e.g., via TLC or LC-MS) to identify side reactions. Use kinetic studies (e.g., in situ FTIR) to monitor reaction progression. Differences may arise from unoptimized workup procedures or impurity interference, necessitating DOE-based troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。